N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 941871-82-5
VCID: VC11902543
InChI: InChI=1S/C22H22FN3O2/c1-26(2)20(19-9-5-7-15-6-3-4-8-18(15)19)14-24-21(27)22(28)25-17-12-10-16(23)11-13-17/h3-13,20H,14H2,1-2H3,(H,24,27)(H,25,28)
SMILES: CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)F)C2=CC=CC3=CC=CC=C32
Molecular Formula: C22H22FN3O2
Molecular Weight: 379.4 g/mol

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide

CAS No.: 941871-82-5

Cat. No.: VC11902543

Molecular Formula: C22H22FN3O2

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide - 941871-82-5

Specification

CAS No. 941871-82-5
Molecular Formula C22H22FN3O2
Molecular Weight 379.4 g/mol
IUPAC Name N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(4-fluorophenyl)oxamide
Standard InChI InChI=1S/C22H22FN3O2/c1-26(2)20(19-9-5-7-15-6-3-4-8-18(15)19)14-24-21(27)22(28)25-17-12-10-16(23)11-13-17/h3-13,20H,14H2,1-2H3,(H,24,27)(H,25,28)
Standard InChI Key QVGXBVDVIXDHHC-UHFFFAOYSA-N
SMILES CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)F)C2=CC=CC3=CC=CC=C32
Canonical SMILES CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)F)C2=CC=CC3=CC=CC=C32

Introduction

Molecular Formula and Weight

  • Molecular Formula: C20H22FN3O

  • Molecular Weight: 339.41 g/mol

Structural Features

This compound is characterized by:

  • A naphthalene group (aromatic hydrocarbon) attached to a dimethylaminoethyl side chain.

  • A fluorophenyl group connected via an ethanediamide linker.

  • The presence of both electron-donating (dimethylamino) and electron-withdrawing (fluoro) groups, which may influence its chemical reactivity and biological activity.

Chemical Identifiers

  • IUPAC Name: N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide

  • SMILES Notation: CC(CN(C)C)(C1=CC=CC2=CC=CC=C21)NC(=O)CCNC(=O)C3=CC=C(C=C3)F

General Synthetic Pathway

The synthesis typically involves:

  • Amide Bond Formation: The ethanediamide backbone is constructed by reacting an amine precursor with an acyl chloride or ester.

  • Substituent Introduction:

    • The naphthalene moiety is incorporated via alkylation or amidation reactions.

    • The fluorophenyl group is introduced through nucleophilic aromatic substitution or coupling reactions.

  • Final Assembly: The dimethylamino group is added via reductive amination or alkylation of a secondary amine.

Reaction Conditions

  • Solvents: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), or ethanol.

  • Catalysts: Acid or base catalysts such as triethylamine or sodium hydride are often used to facilitate bond formation.

  • Temperature: Reactions are typically conducted at room temperature or under mild heating conditions (40–80°C).

Medicinal Chemistry

The compound's structural features suggest potential utility in:

  • Receptor Binding Studies: The fluorophenyl and naphthalene groups may enhance interaction with hydrophobic pockets in biological targets, such as enzymes or receptors.

  • Antitumor Agents: Similar compounds have been studied for their ability to inhibit cancer cell proliferation by targeting receptor tyrosine kinases or DNA-interacting proteins.

Fluorescent Probes

The naphthalene moiety could impart fluorescence properties, enabling its use in imaging applications or as a biochemical probe.

Spectroscopic Characterization

Standard techniques used to confirm the structure include:

  • NMR Spectroscopy: Proton (1^1H) and carbon (13^13C) NMR provide insights into the electronic environment of the functional groups.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups such as amides (C=OC=O) and aromatic rings.

Crystallographic Studies

If crystalline, X-ray diffraction can be employed to determine the precise 3D arrangement of atoms.

Comparative Analysis with Related Compounds

PropertyN-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamideRelated Amides
Molecular Weight339.41 g/molVaries depending on substituents
Key Functional GroupsDimethylamino, Fluorophenyl, NaphthaleneOften includes similar aromatic systems for bioactivity
Potential ApplicationsMedicinal chemistry, fluorescent probesAnticancer agents, enzyme inhibitors

Stability

The compound's stability under physiological conditions (e.g., pH, enzymatic degradation) needs further evaluation.

Biological Testing

Experimental studies are required to assess its pharmacokinetics, toxicity, and specific biological activity.

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